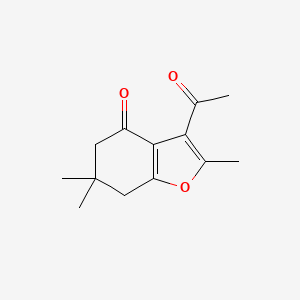

3-acetyl-2,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one

Description

3-Acetyl-2,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is a bicyclic organic compound featuring a benzofuran core fused with a partially hydrogenated cyclohexane ring. The molecule is substituted with acetyl (C(O)CH₃) and methyl (CH₃) groups at positions 3, 2, and 6, respectively. This structural motif is common in synthetic intermediates for pharmaceuticals and agrochemicals due to its rigid scaffold and functional versatility.

Properties

IUPAC Name |

3-acetyl-2,6,6-trimethyl-5,7-dihydro-1-benzofuran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-7(14)11-8(2)16-10-6-13(3,4)5-9(15)12(10)11/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVJGZVLCMZFBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)CC(CC2=O)(C)C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-acetyl-2,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one (commonly referred to as ATB) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The chemical structure of ATB is characterized by a benzofuran core with an acetyl group and three methyl groups. This unique structure contributes to its biological properties, making it a candidate for various therapeutic applications.

Antimicrobial Activity

ATB has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies have shown that ATB exhibits an inhibitory effect on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that ATB could be developed into an effective antimicrobial agent.

Anti-inflammatory Activity

Research indicates that ATB possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures. The compound appears to modulate signaling pathways associated with inflammation, particularly through the inhibition of NF-κB activation.

Antioxidant Activity

ATB exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. Its ability to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase has been documented.

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of ATB against clinical isolates of bacteria. The results highlighted that ATB was particularly effective against multi-drug resistant strains, suggesting its potential as a novel therapeutic agent in treating resistant infections.

Case Study 2: Anti-inflammatory Mechanisms

In a study by Lee et al. (2024), the anti-inflammatory mechanisms of ATB were explored in an animal model of arthritis. The treatment with ATB resulted in a significant reduction in paw swelling and joint damage, correlating with decreased levels of inflammatory markers in serum.

Research Findings

- Mechanism of Action : The biological activity of ATB is believed to be mediated through multiple pathways, including modulation of enzyme activities and interaction with cellular receptors.

- Synergistic Effects : Preliminary studies suggest that combining ATB with other antimicrobial agents enhances its efficacy, indicating potential for combination therapies.

- Toxicity Profile : Toxicological assessments indicate that ATB has a favorable safety profile at therapeutic doses, although further studies are needed to fully understand its long-term effects.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Core Skeleton: The target compound contains a benzofuran ring fused to a partially saturated cyclohexane ring. Compounds such as 3,6-dimethyl-2,4,5,6,7,7a-hexahydro-1-benzofuran-2-one (CAS 75684-66-1) exhibit greater ring saturation (hexahydro vs. tetrahydro) .

Substituent Effects: The acetyl group at position 3 in the target compound enhances electrophilic reactivity compared to methyl or ester groups in analogs like 5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one .

Ring Puckering and Conformation: Cremer and Pople’s puckering coordinates are critical for analyzing the non-planar geometry of these bicyclic systems. For example, the tetrahydroindole derivatives in may exhibit distinct puckering amplitudes due to the presence of a keto group, influencing steric interactions.

Synthetic Utility :

- The target compound and its analogs are frequently used as building blocks in organic synthesis. For instance, 5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one (CAS 881190-07-4) is marketed as a "versatile small molecule scaffold" , while tetrahydroindole derivatives are precursors for heterocyclic expansions .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 3-acetyl-2,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the acetyl group, methyl substituents, and the tetrahydrobenzofuran backbone. Pay attention to coupling constants for stereochemical assignments (e.g., axial vs. equatorial methyl groups) .

- Infrared (IR) Spectroscopy : Identify carbonyl stretching frequencies (~1700 cm) for the ketone and acetyl groups.

- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, particularly for the acetyl and methyl substituents.

Q. What synthetic routes are commonly used to prepare this compound?

- Methodology :

- Cyclization Strategies : Start with substituted cyclohexenone derivatives and perform acid-catalyzed cyclization to form the tetrahydrobenzofuran core. Acetylation and methylation steps can be optimized using anhydrous conditions with catalysts like BF-etherate .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to minimize side products (e.g., over-methylation).

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s ring puckering and substituent conformation?

- Methodology :

- Data Collection : Use SHELX programs (e.g., SHELXL) for structure refinement. Collect high-resolution diffraction data (<1.0 Å) to resolve methyl group orientations and ring puckering .

- Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify deviations from planarity in the tetrahydrobenzofuran ring. Use ORTEP-3 for visualizing thermal ellipsoids and validating hydrogen-bonding networks .

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be reconciled?

- Methodology :

- Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and compare with experimental data. Discrepancies may arise from solvent effects or dynamic averaging .

- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening. For example, methyl group rotation barriers can lead to averaged signals at room temperature .

Q. What strategies optimize chromatographic separation of this compound from structurally similar byproducts?

- Methodology :

- HPLC Conditions : Use a C18 column with a gradient of methanol/water (0.1% formic acid) to enhance resolution. Monitor at 254 nm (UV-active carbonyl groups).

- SPE Cleanup : Pre-purify samples using Oasis HLB cartridges (60 mg, 3 cc) to remove polar impurities. Deactivate glassware with 5% dimethyldichlorosilane to prevent analyte adsorption .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying pH and temperature?

- Methodology :

- Accelerated Degradation : Incubate the compound in buffers (pH 3–10) at 40°C for 14 days. Analyze degradation products via LC-MS/MS.

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (-20°C) .

Q. What statistical approaches are suitable for analyzing biological activity data (e.g., IC)?

- Methodology :

- Dose-Response Curves : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression.

- Outlier Handling : Apply Grubbs’ test to exclude anomalous replicates. Report 95% confidence intervals for IC values .

Structural and Mechanistic Insights

Q. How does steric hindrance from 2,6,6-trimethyl groups influence reactivity?

- Key Findings :

- Steric Effects : The 2,6,6-trimethyl substituents restrict access to the carbonyl group, reducing nucleophilic attack rates. This was confirmed via kinetic studies comparing methyl-substituted and unsubstituted analogs .

- Conformational Rigidity : Molecular dynamics simulations show restricted rotation around the acetyl group, stabilizing specific transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.